Epoxudine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

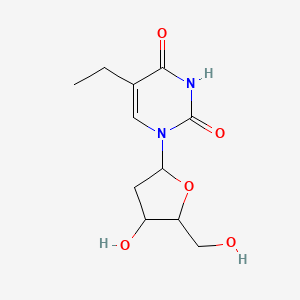

Epoxudine, also known as Edoxudine, is an antiviral compound that is an analogue of thymidine. It is particularly effective against the herpes simplex virus. This compound is used as a modulator for 5-fluorouracil, enhancing its therapeutic index by reducing catabolism and prolonging plasma and intratumoral concentrations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epoxudine can be synthesized through various methods, including catalytic asymmetric epoxidation. This involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones .

Industrial Production Methods: In industrial settings, epoxides are often prepared via the peroxide acid method, which involves the direct oxidation of olefins with organic peroxy acids such as performic acid, peracetic acid, and peroxy benzoic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Epoxudine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxide compounds.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of bases or acids

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like halides or alcohols are used under acidic or basic conditions

Major Products: The major products formed from these reactions include various epoxide derivatives and substituted compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Epoxudine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its antiviral properties, particularly against the herpes simplex virus.

Industry: this compound is used in the production of fine chemicals, such as surfactants and epoxy resins.

Wirkmechanismus

Epoxudine exerts its effects by inhibiting the replication of the herpes simplex virus. It acts as a thymidine analogue, interfering with the viral DNA synthesis. This inhibition is achieved by incorporating into the viral DNA, leading to chain termination and preventing further replication .

Vergleich Mit ähnlichen Verbindungen

Acyclovir: Another antiviral compound used against herpes simplex virus.

Ganciclovir: Used to treat cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Comparison: Epoxudine is unique in its ability to modulate 5-fluorouracil, enhancing its therapeutic index and offering protection to normal organs by increasing endogenous uridine levels. This sets it apart from other antiviral compounds like acyclovir and ganciclovir, which do not have this modulatory effect .

Eigenschaften

Molekularformel |

C11H16N2O5 |

|---|---|

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17) |

InChI-Schlüssel |

XACKNLSZYYIACO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Löslichkeit |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10799072.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799095.png)

![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B10799105.png)

![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799115.png)

![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10799158.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)

![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)